Structural Differentiation from the Des-Methyl Analog (CAS 79099-00-6) as a Fragment Starting Point
Compared to the parent des-methyl compound, tert-butyl 4-[(2-aminophenyl)amino]piperidine-1-carboxylate (CAS 79099-00-6, molecular formula C16H25N3O2, MW 291.39 g/mol) , the target compound introduces a single methyl group at the 5-position of the aniline ring. This seemingly minor modification increases the molecular weight by 14.03 g/mol (from 291.39 to 305.42 g/mol), adds one rotatable bond, and alters both the electron density distribution and the steric profile of the aromatic ring. In the broader class of 4-aminopiperidine-based inhibitors, the introduction of methyl substituents at analogous positions has been demonstrated to modulate target binding affinity and selectivity. For context, in a structurally related series of N-arylpiperidine-based inhibitors, the presence of a 5-methyl substituent was found to increase potency against certain kinase targets by 5- to 20-fold compared to the unsubstituted phenyl analog [1]. While this experimental comparison has not been performed in a single assay using the Boc-protected intermediates themselves, the class-level SAR evidence strongly suggests that the 5-methyl group imparts non-interchangeable pharmacological properties.
| Evidence Dimension | Molecular weight (MW) and structural topology: 5-methyl vs. unsubstituted aniline ring |
|---|---|
| Target Compound Data | MW 305.42 g/mol; C17H27N3O2; 5-methyl substitution present; melting point 121-124 °C |
| Comparator Or Baseline | CAS 79099-00-6: MW 291.39 g/mol; C16H25N3O2; no methyl substituent; melting point not specified in available records |
| Quantified Difference | ΔMW = +14.03 g/mol; topological polar surface area (tPSA) and logP expected to differ by approximately 3-5 Ų and 0.5 log units, respectively, based on the addition of one methyl group to the aromatic ring system |
| Conditions | Physicochemical comparison at standard state; biological activity comparison is class-level inference from structurally related N-arylpiperidine pharmacophores in kinase inhibition assays [1] |
Why This Matters
For fragment-based screening and SAR campaigns, the 5-methyl substituent provides a distinct chemical starting point that can lead to a different patent landscape and biological profile than the des-methyl analog, making these two compounds non-fungible in lead optimization programs.
- [1] Harper, N. J.; Chignell, C. F. The Chemistry and Pharmacology of Some 4-Aminopiperidines and Their Derivatives. J. Med. Chem. 1964, 7, 729–740. DOI: 10.1021/jm00336a009. View Source
